7-hydroxy-1H-quinazolin-4-one

Aldehyde dehydrogenase 3A1 inhibition Cancer metabolism Structure-activity relationship

7-Hydroxy-1H-quinazolin-4-one (4,7-dihydroxyquinazoline) is the definitive reference standard for gefitinib impurity profiling (ICH Q3A/Q3B) and a strategic ALDH3A1 inhibitor lead (IC₅₀ 2.1 µM). Its 4,7-dihydroxy substitution pattern is fundamentally distinct from 2,4-dihydroxy and 6,7-dihydroxy isomers—substituting without experimental validation risks irreproducible results. Procure with batch-specific QC (HPLC, NMR) for ANDA validation, HDAC inhibitor SAR, or afatinib intermediate synthesis routes.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
Cat. No. B7778911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-1H-quinazolin-4-one
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)NC=NC2=O
InChIInChI=1S/C8H6N2O2/c11-5-1-2-6-7(3-5)9-4-10-8(6)12/h1-4,11H,(H,9,10,12)
InChIKeyJKXOACZDUZRDQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy-1H-quinazolin-4-one (CAS 16064-25-8): Procurement-Grade Physicochemical and Biological Profile


7-Hydroxy-1H-quinazolin-4-one (CAS 16064-25-8, synonym: quinazoline-4,7-diol) is a bicyclic heterocyclic compound belonging to the quinazolin-4(3H)-one family, with a molecular formula of C₈H₆N₂O₂ and a molecular weight of 162.15 Da . It features hydroxyl substituents at the 4- and 7-positions of the fused benzene-pyrimidine ring system, existing in tautomeric equilibrium with the 4-hydroxy form (quinazoline-4,7-diol) [1]. Its computed LogP of 0.6287, topological polar surface area of 65.98 Ų, zero rotatable bonds, and two hydrogen-bond donors place it within lead-like physicochemical space [2]. The compound is commercially available at purities of ≥95% (HPLC) from multiple specialty chemical suppliers, with documented batch-specific QC data including NMR and HPLC .

Why 7-Hydroxy-1H-quinazolin-4-one Cannot Be Interchanged with Positional Isomers or Generic Quinazolinone Scaffolds


The precise regiochemistry of hydroxyl substitution on the quinazolin-4-one nucleus dictates both biological target engagement and physicochemical behavior. The 4,7-dihydroxy substitution pattern of 7-hydroxy-1H-quinazolin-4-one confers a specific hydrogen-bond donor/acceptor geometry and tautomeric equilibrium that is fundamentally distinct from the 2,4-dihydroxy isomer (quinazoline-2,4-diol, CAS 86-96-4) and the 6,7-dihydroxy isomer . In the context of ALDH3A1 inhibition, the patent series US9328112 demonstrates that minor structural modifications within the quinazolinone series produce IC₅₀ values spanning over two orders of magnitude (from 700 nM to >100,000 nM), confirming that scaffold identity alone is insufficient to guarantee biological activity [1]. Similarly, the 2-methyl analog (2-methyl-quinazoline-4,7-diol, CAS 16081-80-4) introduces a methyl group at C-2 that alters LogP, pKa, and cytotoxicity profile relative to the parent diol . For procurement decisions—particularly in analytical reference standard sourcing, impurity profiling, or structure-activity relationship studies—substituting one quinazolinone for another without experimental validation risks irreproducible results.

Head-to-Head Quantitative Differentiation Evidence for 7-Hydroxy-1H-quinazolin-4-one


ALDH3A1 Inhibitory Potency: Direct Patent-Derived Comparison with Structural Analogs A39, A64, and A53

7-Hydroxy-1H-quinazolin-4-one (designated compound A24 in US9328112) inhibits human ALDH3A1-mediated benzaldehyde oxidation with an IC₅₀ of 2.10 × 10³ nM (2.1 µM) [1]. In the same patent series under identical assay conditions, the close analog A39 (a benzimidazole-sulfonamide derivative) showed IC₅₀ > 1.00 × 10⁵ nM (>100 µM), representing at least a 47.6-fold loss in potency [2]. Conversely, analogs A53 (IC₅₀ = 700 nM) and A64 (IC₅₀ = 900 nM) are 3.0-fold and 2.3-fold more potent respectively, establishing that the 4,7-dihydroxyquinazoline core of A24 occupies a defined intermediate position in the SAR landscape [3][4]. All measurements were performed under identical conditions (pH 7.5, spectrophotometric detection of benzaldehyde oxidation, 1-minute preincubation) [1][2].

Aldehyde dehydrogenase 3A1 inhibition Cancer metabolism Structure-activity relationship

Gefitinib Impurity Designation: Regulatory Procurement Rationale for Analytical Reference Standards

7-Hydroxy-1H-quinazolin-4-one (CAS 16064-25-8) is explicitly documented as a known impurity of the EGFR tyrosine kinase inhibitor gefitinib (Iressa®) across multiple chemical reference standard supplier catalogs and pharmaceutical impurity databases, where it is designated as Gefitinib Impurity 11 [1][2]. The compound co-elutes with gefitinib-related substances in reversed-phase HPLC methods developed for the separation and estimation of process-related impurities of gefitinib bulk drug substance, with validated precision values below 3% RSD [3]. In contrast, the positional isomer quinazoline-2,4-diol (CAS 86-96-4) is not listed as a gefitinib impurity and serves instead as a scaffold for protein geranylgeranyltransferase-I inhibitor synthesis . This impurity designation is structurally-specific: the 4,7-dihydroxy substitution pattern arises from hydrolytic degradation of the gefitinib quinazoline core under oxidative stress conditions [4].

Pharmaceutical impurity profiling Gefitinib quality control Reference standard sourcing

HDAC Inhibitory Scaffold Performance: 10–15-Fold Superiority of 4-Oxoquinazolin-3-yl Hydroxamic Acid Derivative Over SAHA

The unsubstituted quinazolin-4-one core of 7-hydroxy-1H-quinazolin-4-one serves as the direct precursor to N-hydroxy-7-(4-oxoquinazolin-3(4H)-yl)heptanamide (compound 5a), a hydroxamic acid hybrid that was rationally designed as a histone deacetylase (HDAC) inhibitor [1]. In cytotoxicity assays against three human cancer cell lines—SW620 (colon), PC-3 (prostate), and NCI-H23 (lung)—compound 5a exhibited IC₅₀ values of 0.21–0.38 μM, which is approximately 10- to 15-fold more potent than the FDA-approved HDAC inhibitor vorinostat (SAHA; IC₅₀ 3.29–3.67 μM) tested under the same conditions [1]. Molecular docking confirmed that 5a and its 7-methyl and 6-methyl congeners (5b, 5c; IC₅₀ 0.10–0.16 μM, ~30-fold more potent than SAHA) bind to the active site of HDAC2 with affinities substantially higher than SAHA [1]. The parent 7-hydroxy-1H-quinazolin-4-one thus provides the essential 4-oxoquinazoline pharmacophore without which the 10–15-fold enhancement over SAHA is not achievable.

Histone deacetylase inhibition Hydroxamic acid hybrid Cytotoxicity potentiation

Physicochemical Differentiation from 2-Methyl-Quinazoline-4,7-diol: Implications for Permeability and Formulation

7-Hydroxy-1H-quinazolin-4-one (MW 162.15, LogP 0.6287, TPSA 65.98 Ų, HBD 2, HBA 3, rotatable bonds 0) differs from the 2-methyl analog (2-methyl-quinazoline-4,7-diol, CAS 16081-80-4; MW 176.17, predicted pKa 8.10 ± 0.20) by the absence of the C-2 methyl group. This methyl deletion reduces molecular weight by 14 Da, lowers calculated LogP, and eliminates a potential site for CYP450-mediated oxidation. While the 2-methyl analog has been reported with cytotoxicity IC₅₀ values of 18.79 μM (HepG2) and 13.46 μM (MCF-7) versus doxorubicin controls (8.55 and 8.90 μM respectively) , the parent 7-hydroxy compound has not shown comparable direct cytotoxicity but instead exhibits selective ALDH3A1 enzyme inhibition (IC₅₀ 2.1 μM) [1]. The divergent activity profiles confirm that the C-2 position is a critical determinant of biological target selectivity within the 4,7-dihydroxyquinazoline series.

Physicochemical profiling Drug-likeness LogP comparison

Procurement-Driven Application Scenarios for 7-Hydroxy-1H-quinazolin-4-one


ALDH3A1 Inhibitor Screening and SAR Optimization Campaigns

Research groups investigating aldehyde dehydrogenase 3A1 as a therapeutic target in cancer stem cell metabolism, chemotherapy resistance, or corneal disease can deploy 7-hydroxy-1H-quinazolin-4-one as a moderate-potency (IC₅₀ 2.1 µM) reference compound within the US9328112 patent series, enabling direct potency ranking against A53 (700 nM), A64 (900 nM), and A39 (>100 µM) under identical assay conditions [1]. Its intermediate potency position makes it an ideal starting point for systematic SAR exploration of the quinazoline C-2, N-3, and C-6 positions without the synthetic complexity of the sub-micromolar analogs.

Gefitinib Generic Drug Product Impurity Method Development and Validation

QC and analytical development laboratories supporting ANDA filings for generic gefitinib require certified reference standards of Gefitinib Impurity 11 (CAS 16064-25-8) for HPLC method validation, system suitability testing, and forced degradation studies per ICH Q3A/Q3B [2]. The compound's well-defined retention characteristics in reversed-phase HPLC and its documented stability profile under oxidative and hydrolytic stress conditions make it an essential procurement item for any laboratory conducting gefitinib impurity profiling [3].

Dual PI3K/HDAC or Selective HDAC6 Inhibitor Hybrid Design

Medicinal chemistry teams designing hydroxamic acid-based HDAC inhibitors can leverage the 4-oxoquinazoline pharmacophore of this compound as a proven scaffold. The N-hydroxy-7-(4-oxoquinazolin-3(4H)-yl)heptanamide derivative (5a) has already demonstrated 10–15-fold cytotoxicity enhancement over SAHA across three cancer cell lines (SW620, PC-3, NCI-H23) and sub-micromolar HDAC enzymatic inhibition [4]. Procurement of the parent diol enables in-house synthesis of linker-modified hydroxamic acid hybrids with established SAR precedence.

Tyrosine Kinase Inhibitor Intermediate Supply for Process Chemistry

Process chemistry groups engaged in the synthesis of afatinib and related 4-anilinoquinazoline tyrosine kinase inhibitors can utilize 7-hydroxy-1H-quinazolin-4-one as a key intermediate. Patent WO2014183560A1 discloses 6-amino-7-hydroxy-3,4-dihydroquinazolin-4-one (I), directly derived from this compound, as an intermediate in afatinib preparation [5]. The 4,7-dihydroxy substitution pattern provides the requisite functional handles for sequential chlorination, amination, and coupling reactions that define the afatinib synthetic route.

Quote Request

Request a Quote for 7-hydroxy-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.